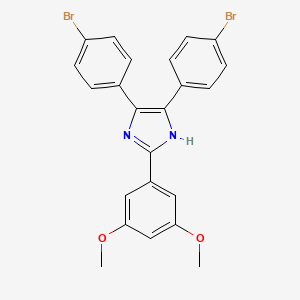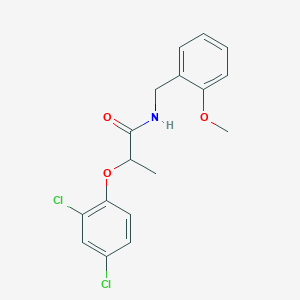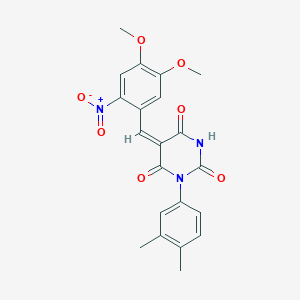![molecular formula C25H20O5 B4966793 benzyl 2-[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]propanoate](/img/structure/B4966793.png)
benzyl 2-[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyl 2-[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]propanoate, also known as Coumarin-3-carboxylic acid benzyl ester, is a synthetic compound with potential biological activities. It belongs to the class of coumarin derivatives, which are widely used in medicinal chemistry due to their diverse pharmacological properties.
Wirkmechanismus
The mechanism of action of benzyl 2-[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]propanoate is not fully understood. However, it has been reported to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators such as prostaglandins. It has also been shown to scavenge free radicals and protect cells from oxidative damage. This compound has been found to induce apoptosis (programmed cell death) in cancer cells and inhibit the replication of viruses.
Biochemical and Physiological Effects:
This compound has been shown to exert various biochemical and physiological effects. It has been reported to reduce the production of inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α) in vitro and in vivo. It has also been found to decrease the levels of reactive oxygen species (ROS) and lipid peroxidation in cells. This compound has been shown to inhibit the growth and migration of cancer cells and induce apoptosis through the activation of caspases. It has also been reported to inhibit the replication of viruses such as herpes simplex virus type 1 (HSV-1) and human immunodeficiency virus (HIV).
Vorteile Und Einschränkungen Für Laborexperimente
Benzyl 2-[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]propanoate has several advantages for lab experiments. It is easy to synthesize and purify, and it is stable under normal laboratory conditions. It has been extensively studied for its biological activities, and there is a large body of literature available on its properties. However, this compound also has some limitations. It is poorly soluble in water, which can limit its use in aqueous-based assays. It can also exhibit cytotoxic effects at high concentrations, which can complicate the interpretation of results.
Zukünftige Richtungen
Benzyl 2-[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]propanoate has several potential future directions for research. It can be further explored as a lead compound for the development of new drugs with improved pharmacological properties. It can also be investigated for its effects on other biological systems, such as the immune system and the gastrointestinal tract. Additionally, the mechanism of action of this compound can be further elucidated to better understand its biological activities. Finally, the development of new synthetic methods for this compound can be explored to improve its yield and purity.
Synthesemethoden
Benzyl 2-[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]propanoate can be synthesized by a simple reaction of coumarin-3-carboxylic acid with benzyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at a high temperature for several hours. The product is then purified by column chromatography or recrystallization.
Wissenschaftliche Forschungsanwendungen
Benzyl 2-[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]propanoate has been extensively studied for its potential biological activities. It has been reported to exhibit anti-inflammatory, antioxidant, antitumor, and antiviral properties. It has also been investigated for its effects on the central nervous system and cardiovascular system. This compound has been used as a lead compound for the development of new drugs with improved pharmacological properties.
Eigenschaften
IUPAC Name |
benzyl 2-(2-oxo-4-phenylchromen-7-yl)oxypropanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20O5/c1-17(25(27)28-16-18-8-4-2-5-9-18)29-20-12-13-21-22(19-10-6-3-7-11-19)15-24(26)30-23(21)14-20/h2-15,17H,16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYTNKXQDXZJQFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OCC1=CC=CC=C1)OC2=CC3=C(C=C2)C(=CC(=O)O3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-2-[(4,8-dimethyl-2-quinolinyl)thio]acetamide](/img/structure/B4966712.png)
![N~2~-[(5-chloro-2-methoxyphenyl)sulfonyl]-N~1~-cyclohexyl-N~2~-methylglycinamide](/img/structure/B4966719.png)


![1-methyl-2-[(2,3,5,6-tetramethylphenyl)diazenyl]-1H-benzimidazole](/img/structure/B4966740.png)
![3-[(7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)thio]-2,4-pentanedione](/img/structure/B4966743.png)
![N-{1-[4,5-bis(dimethylamino)-1-naphthyl]-2,2,2-trichloroethyl}-4-chlorobenzenesulfonamide](/img/structure/B4966756.png)
![3-(1-methyl-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)phenyl acetate](/img/structure/B4966763.png)
![ethyl 4-[N-(3-chloro-2-methylphenyl)-N-(methylsulfonyl)glycyl]-1-piperazinecarboxylate](/img/structure/B4966765.png)
![[(3-benzyl-4-oxo-3,4-dihydro-2-quinazolinyl)thio]acetonitrile](/img/structure/B4966775.png)

![N-[3-(2-isopropyl-1H-imidazol-1-yl)propyl]-6-(4-methyl-1-piperazinyl)nicotinamide](/img/structure/B4966787.png)

![7-[(2-bromobenzyl)oxy]-8-methyl-4-propyl-2H-chromen-2-one](/img/structure/B4966798.png)